![molecular formula C17H17N3OS B2879124 3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 863589-01-9](/img/structure/B2879124.png)
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide” is a complex organic molecule that contains a thiazolo[5,4-b]pyridine moiety . Thiazolo[5,4-b]pyridine derivatives are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, thiazolo[5,4-b]pyridines can be synthesized from commercially available substances in several steps . The process generally involves the use of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for characterization .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR and HRMS, which are commonly used for the characterization of N-heterocyclic compounds .Aplicaciones Científicas De Investigación
Antioxidant Activity
Thiazolo[5,4-b]pyridine derivatives have been identified to exhibit significant antioxidant properties . These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. By acting as antioxidants, these molecules can potentially be used to protect against diseases associated with oxidative stress, such as neurodegenerative disorders, cardiovascular diseases, and certain types of cancer.
Antimicrobial Properties
Research has shown that thiazolo[5,4-b]pyridine compounds possess antimicrobial activities . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antibiotics and antifungal agents. This is particularly important in the face of rising antibiotic resistance.
Herbicidal Use
The herbicidal potential of thiazolo[5,4-b]pyridine derivatives has been explored, with some compounds demonstrating the ability to inhibit plant growth . This application could lead to the development of new herbicides that can help manage weeds more effectively in agricultural settings.
Anti-inflammatory Effects
These compounds have also been reported to have anti-inflammatory effects . Inflammation is a natural response of the body to injury or infection, but chronic inflammation can lead to various diseases. Thiazolo[5,4-b]pyridine derivatives could be used to develop medications that alleviate inflammation-related conditions.
Antifungal Activity
Thiazolo[5,4-b]pyridine compounds have shown promising results as antifungal agents . They could be used to treat fungal infections, which are a significant cause of morbidity, especially in immunocompromised individuals.
Antitumor Potential
Some thiazolo[5,4-b]pyridine derivatives have been found to exhibit antitumor activity . They can interfere with the proliferation of cancer cells, making them potential therapeutic agents for cancer treatment. Their effectiveness against specific cancer cell lines, such as breast cancer cells, has been evaluated, showing promising results.
Histamine H3 Receptor Antagonism
Certain thiazolo[5,4-b]pyridine derivatives act as histamine H3 receptor antagonists . This property makes them interesting for the development of drugs to treat disorders related to the central nervous system, such as sleep disorders, obesity, and attention deficit hyperactivity disorder (ADHD).
Pharmacophore Modification
The structure of thiazolo[5,4-b]pyridine allows for pharmacophore group alteration in various positions . This adaptability can lead to the creation of a wide range of compounds with diverse pharmacological activities, enabling researchers to fine-tune the properties of these molecules for specific therapeutic applications.
Mecanismo De Acción
Target of Action
Thiazolo[4,5-b]pyridines, a class of compounds to which it belongs, have been reported to possess a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Mode of Action
Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets . The appearance of qualitatively new properties of the annulated molecules, increasing possibilities for pharmacophore group alteration in different positions, may become the factors of crucial importance .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to have multifaceted pharmacological effects and therapeutic applications . They are often of much greater interest in terms of physiological action than related monocyclic compounds .
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities . They have been identified and developed in recent years for their high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities .
Action Environment
The synthesis of thiazolo[4,5-b]pyridines has been developed over the last years, suggesting that the production process may have been optimized for various environmental conditions .
Propiedades
IUPAC Name |
3-methyl-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS/c1-11(2)10-15(21)19-13-7-5-12(6-8-13)16-20-14-4-3-9-18-17(14)22-16/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWNGKNAPBJSDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


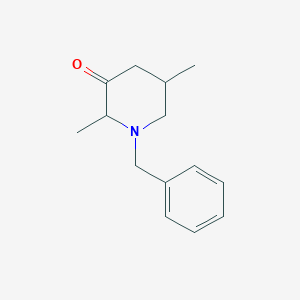
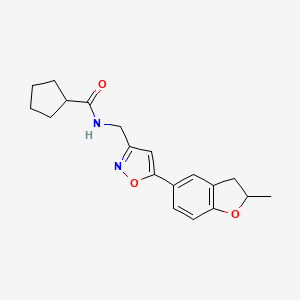
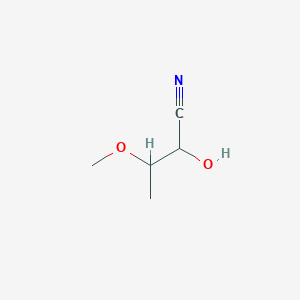
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2879047.png)
![2-(2,4-Difluorophenyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2879049.png)
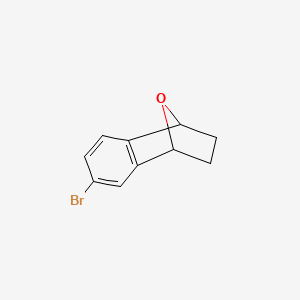
![1,4-dimethyl-N-(4-methylbenzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2879052.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2879056.png)
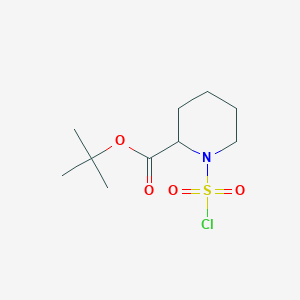
![5-Chloro-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2879059.png)
![4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzamide](/img/structure/B2879060.png)
![[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-morpholin-4-ylmethanone](/img/structure/B2879061.png)
![4-chloro-N-[(E)-dimethylaminomethylideneamino]benzamide](/img/structure/B2879062.png)